molecular formula C6H5N3 B11924302 7H-Pyrrolo[3,4-d]pyrimidine CAS No. 271-03-4

7H-Pyrrolo[3,4-d]pyrimidine

Cat. No.: B11924302
CAS No.: 271-03-4
M. Wt: 119.12 g/mol
InChI Key: OZIBMBKWHGMUQL-UHFFFAOYSA-N
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Description

7H-Pyrrolo[3,4-d]pyrimidine is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This core structure is a key intermediate in synthesizing novel compounds for investigating various biological targets. Its structural similarity to purine nucleotides allows it to mimic ATP, facilitating its role as a versatile scaffold for developing potent enzyme inhibitors. In anticancer research, pyrrolopyrimidine derivatives are extensively explored as ATP-competitive inhibitors for a range of kinases. For instance, closely related pyrrolo[2,3-d]pyrimidine analogs have been identified as potent inhibitors of p21-activated kinase 4 (PAK4), a kinase overexpressed in numerous cancers, demonstrating low nanomolar IC50 values and promising anti-proliferative activity . Molecular dynamics simulations reveal that these inhibitors form stable interactions with the kinase's hinge region, with their inhibitory capacity significantly influenced by specific substituents on the core scaffold . Other derivatives have shown potent activity as multi-targeted kinase inhibitors, simultaneously inhibiting key enzymes such as EGFR, Her2, VEGFR2, and CDK2, and inducing cell cycle arrest and apoptosis in cancer cell lines . Beyond oncology, this chemical scaffold shows substantial promise in antimicrobial development. Recent studies have identified novel 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives that function as inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics. These compounds exhibit excellent in vitro and in vivo efficacy against plant pathogenic bacteria like Xanthomonas oryzae (Xoo), disrupting FtsZ's GTPase activity and polymerization . The scaffold has also been leveraged to design potential antimalarial agents targeting Plasmodium falciparum calcium-dependent protein kinases (PfCDPK1 and PfCDPK4) . For research purposes only. This product is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

271-03-4

Molecular Formula

C6H5N3

Molecular Weight

119.12 g/mol

IUPAC Name

7H-pyrrolo[3,4-d]pyrimidine

InChI

InChI=1S/C6H5N3/c1-5-2-8-4-9-6(5)3-7-1/h1-2,4H,3H2

InChI Key

OZIBMBKWHGMUQL-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=NC=C2C=N1

Origin of Product

United States

Synthetic Methodologies for 7h Pyrrolo 3,4 D Pyrimidine and Its Derivatives

General Approaches to the 7H-Pyrrolo[3,4-d]pyrimidine Scaffold Synthesis

The construction of the this compound scaffold is primarily achieved through methods that build the fused ring system from acyclic or monocyclic precursors. These approaches often involve the sequential or one-pot formation of the pyrimidine (B1678525) and pyrrole (B145914) rings.

One-Pot Condensation Reactions for Spiro this compound Derivatives

A notable and efficient method for generating complex spiro this compound derivatives is through one-pot, multi-component reactions (MCRs). tandfonline.comrsc.org These reactions are advantageous as they combine three or more reactants in a single step to produce a complex product, which is both economically and environmentally favorable compared to multi-step syntheses. tandfonline.comrsc.org

One such approach involves the reaction of ethyl 2,4-dioxo-4-arylbutanoate, ammonium (B1175870) acetate, isatin, primary amines, and tert-butyl isocyanide. tandfonline.com This reaction, conducted in water at room temperature, is facilitated by a heterogeneous organometallic catalyst, such as Ag/TiO2/Fe3O4@MWCNTs MNCs, to yield functionalized spiro pyrrolo[3,4-d]pyrimidines. tandfonline.com Another documented one-pot synthesis prepares a different family of spiro pyrrolo[3,4-d]pyrimidines through the condensation of amino cyclohexane (B81311) derivatives with benzaldehyde. rsc.orgresearchgate.net

Table 1: One-Pot Synthesis of Spiro this compound Derivatives

Reactants Catalyst/Reagents Solvent Conditions Product Type
Ethyl 2,4-dioxo-4-arylbutanoate, ammonium acetate, isatin, primary amines, tert-butyl isocyanide Ag/TiO2/Fe3O4@MWCNTs MNCs Water Room Temperature Functionalized spiro pyrrolo[3,4-d]pyrimidine

This table summarizes the components and conditions for the one-pot synthesis of spiro this compound derivatives based on available research. tandfonline.comrsc.orgresearchgate.net

Nucleophilic Substitution and Cyclocondensation in this compound-2,5-dione Synthesis

The synthesis of this compound-2,5-diones can be achieved through a sequence involving nucleophilic addition and subsequent cyclocondensation. A reported method details the regioselective base-catalyzed addition of nitromethane (B149229) to 2-oxo-4-trifluoromethyl-1,2-dihydropyrimidine-5-carboxylates. rsc.org This reaction can proceed via two pathways: a Michael-like addition, which is reversible and dominant under kinetic control, and an aza-Henry reaction that leads to thermodynamically stable adducts. rsc.org

The resulting 4- or 6-aminomethyl-2-oxo-4-trifluoromethyl-1,2,3,4-tetrahydropyrimidine-5-carboxylates, formed after selective reduction of the nitro-derivatives, undergo thermal cyclocondensation to yield trifluoromethylated pyrrolo[3,4-d]pyrimidine-2,5-diones. rsc.org Another approach involves a one-step cyclocondensation of 2-(2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)acetic acid derivatives via a Curtius rearrangement of in situ formed acyl azides. nuph.edu.ua

Table 2: Synthesis of this compound-2,5-dione Derivatives

Precursor Key Reaction Steps Product
2-Oxo-4-trifluoromethyl-1,2-dihydropyrimidine-5-carboxylates 1. Regioselective addition of nitromethane (aza-Henry reaction) 2. Selective reduction of nitro-group 3. Thermal cyclocondensation Trifluoromethylated pyrrolo[3,4-d]pyrimidine-2,5-diones

This table outlines the synthetic pathways to this compound-2,5-dione derivatives. rsc.orgnuph.edu.ua

Synthesis of Specific Chlorinated this compound Derivatives

Chlorinated derivatives of this compound are valuable intermediates in the synthesis of more complex molecules, particularly for pharmaceutical applications. The chlorine atoms serve as reactive handles for further functionalization through nucleophilic substitution reactions.

Synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

The synthesis of 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one is typically achieved through the cyclization of suitable precursors. One established method involves the reaction of diethyl 2-formylsuccinate with acetamidine (B91507) hydrochloride in the presence of sodium ethoxide and ethanol. The subsequent treatment of the reaction mixture with an aqueous solution of hydrogen chloride facilitates the cyclization process, leading to the formation of the desired product.

Table 3: Synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one

Reactant 1 Reactant 2 Reagents Solvent Key Step

This table details the reactants and reagents for the synthesis of 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one.

Structure Activity Relationship Sar Studies of 7h Pyrrolo 3,4 D Pyrimidine Derivatives

Positional Substitution Effects on Biological Activity of 7H-Pyrrolo[3,4-d]pyrimidine Derivatives

Information regarding the general effects of positional substitution on the biological activity of this compound derivatives is not available in the provided search results.

Structural Modifications Impacting Kinase Inhibition by this compound Derivatives

Information regarding the impact of structural modifications on kinase inhibition specifically for this compound derivatives is not available in the provided search results.

SAR in Anti-inflammatory Spiro this compound Derivatives

A novel series of functionalized spiro 7H-pyrrolo[3,4-d]pyrimidines has been synthesized and evaluated for anti-inflammatory activity. rsc.orgsemanticscholar.org These compounds were prepared through a one-pot condensation reaction involving amino cyclohexane (B81311) derivatives and benzaldehyde, resulting in fused azaspiroundecanedione and azaspirodecenone/thione derivatives. rsc.orgsemanticscholar.org The unique three-dimensional conformations of these spiro compounds are noted for their significant impact on biological systems. semanticscholar.org

The synthesized spiro compounds were assessed for their capacity to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. rsc.orgsemanticscholar.org The investigation revealed that all tested compounds displayed significant anti-inflammatory activity, inhibiting both COX-1 and COX-2 enzymes with a selectivity index (SI) greater than the reference drug, celecoxib (B62257). rsc.orgsemanticscholar.org

Among the synthesized series, compounds 11 and 6 were identified as the most potent and selective COX-2 inhibitors. rsc.orgsemanticscholar.org They exhibited selectivity indices of 175 and 129.21, respectively, which is considerably higher than the 31.52 SI of celecoxib. rsc.orgsemanticscholar.org Furthermore, candidate 14 demonstrated very promising anti-inflammatory potential with an IC₅₀ value of 6.00 µM, compared to celecoxib's IC₅₀ of 14.50 µM. rsc.orgsemanticscholar.org

The anti-inflammatory potential was also evaluated using an in vitro human red blood cell hemolysis and membrane stabilization assay. rsc.org In this assay, compound 4 showed potent hemolytic inhibition of 89.9% at a concentration of 200 μg/mL, which is comparable to the 90% inhibition by the standard drug indomethacin (B1671933) at the same concentration. rsc.org Other related cyclohexane pyrrolo compounds demonstrated hemolysis inhibition in the range of 61.3% to 79.2%. rsc.org

Table 1: COX-2 Inhibition and Selectivity Index of Spiro this compound Derivatives

CompoundCOX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Compound 6 -129.21
Compound 11 -175.00
Compound 14 6.00-
Celecoxib (Reference) 14.5031.52
Data sourced from scientific studies on spiro pyrrolo[3,4-d]pyrimidines. rsc.orgsemanticscholar.org

SAR in Antiviral this compound Derivatives

Information regarding the structure-activity relationships of antiviral this compound derivatives is not available in the provided search results.

Kinase Inhibition by this compound Derivatives

Derivatives of this compound have emerged as potent inhibitors of several kinases, which are crucial enzymes in cellular signaling pathways. Their structural similarity to adenine, a natural ligand for ATP, makes them effective competitors for the ATP-binding site of kinases. researchgate.net

Ataxia Telangiectasia and Rad3-related (ATR) Kinase Inhibition

ATR kinase is a critical regulator of the DNA damage response (DDR), particularly in sensing replication stress, making it a promising target for cancer therapy. researchgate.netcornell.edulife-future-project.eunih.gov A series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives has been identified as a new class of potent ATR kinase inhibitors. researchgate.netcornell.edulife-future-project.eunih.gov

One notable compound, 5g , demonstrated an IC50 value of 0.007 μM against ATR kinase. researchgate.netcornell.edulife-future-project.eunih.gov Structure-activity relationship (SAR) studies on 2-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives revealed that the ethyl group at the 2-position provides an optimal balance of steric and lipophilic properties, enhancing binding to the hydrophobic pocket of the kinase. vulcanchem.com

DerivativeR-SubstituentATR IC₅₀ (μM)
2-MethylCH₃0.015
2-EthylC₂H₅0.007
2-IsopropylC₃H₇0.021
Data from a study on the SAR of 2-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives. vulcanchem.com

These derivatives inhibit ATR kinase by competing with ATP for binding to the catalytic domain, which in turn prevents the phosphorylation of downstream targets like CHK1, leading to increased replication stress and apoptosis in cancer cells. vulcanchem.com

Cyclooxygenase (COX) Inhibition (COX-1, COX-2)

Certain this compound derivatives have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. A series of spiro pyrrolo[3,4-d]pyrimidines demonstrated significant inhibitory activity against both COX-1 and COX-2 enzymes. rsc.org

In a study of novel spiro pyrrolo[3,4-d]pyrimidine derivatives, compounds 11 and 6 were identified as powerful and selective COX-2 inhibitors, with selectivity indices of 175 and 129.21, respectively, which were considerably higher than the reference drug celecoxib (31.52). rsc.org Additionally, 1,3,4-oxadiazole-based derivatives of pyrrolo[3,4-d]pyridazinone have been synthesized and shown to be effective, non-cytotoxic, and selective COX-2 inhibitors. researchgate.netmdpi.com

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
4 0.15 ± 0.010.0018 ± 0.000183.33
6 0.23 ± 0.020.0018 ± 0.0001129.21
11 0.35 ± 0.020.002 ± 0.0002175.00
14 0.08 ± 0.0050.0019 ± 0.000142.10
17 0.09 ± 0.0070.0019 ± 0.000147.36
Celecoxib 0.30 ± 0.020.0095 ± 0.000831.52
Inhibitory activities of spiro pyrrolo[3,4-d]pyrimidine derivatives against COX-1 and COX-2. rsc.org

Antitumor and Antiproliferative Activities of this compound Derivatives

The antitumor and antiproliferative effects of this compound derivatives are well-documented, with many compounds showing potent activity against various cancer cell lines.

In Vitro Anti-tumor Activity against Cancer Cell Lines

Numerous studies have demonstrated the in vitro cytotoxic effects of this compound derivatives against a range of cancer cell lines. For instance, hexahydro-1H-pyrrolo[3,4-d]pyrimidine derivatives have shown inhibitory activity against Bel-740 human liver cancer cells. ciac.jl.cn

A series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' showed promising cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM. nih.govnih.gov Compound 5k from this series was a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values between 40 and 204 nM. nih.govmdpi.com

Cancer Cell LineCompound 5k IC₅₀ (µM)Sunitinib IC₅₀ (µM)
MCF-7 (Mammary Gland)32 ± 1.89.8 ± 0.7
HepG2 (Hepatocellular Carcinoma)29 ± 1.58.7 ± 0.5
MDA-MB-231 (Breast)41 ± 2.111.2 ± 0.9
HeLa (Cervix Carcinoma)59 ± 2.513.4 ± 1.1
Cytotoxic effects of compound 5k compared to sunitinib. nih.gov

Furthermore, a pyrazolo[3,4-d]pyrimidine derivative, compound 1a , exhibited broad-spectrum anticancer activity, with an IC50 of 2.24 µM against A549 cells, which was more potent than the positive control doxorubicin (B1662922) (IC50 of 9.20 µM). nih.govresearchgate.net

Reduction of Phosphorylation Levels of Kinases and Downstream Signaling Proteins

The mechanism of antitumor activity for many this compound derivatives involves the inhibition of kinase phosphorylation and downstream signaling pathways. The potent ATR inhibitor, compound 5g , was found to significantly reduce the phosphorylation level of ATR and its downstream signaling proteins. researchgate.netcornell.edulife-future-project.eunih.gov

Similarly, inhibitors of Protein Kinase B (PKB/Akt), a key component in cell growth and survival pathways, have been developed from the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series. acs.org These compounds modulated biomarkers of PKB signaling in vivo. acs.org A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were also developed as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T cell receptor signaling. nih.gov Compound 31 from this series potently inhibited the phosphorylation of SLP76, a substrate of HPK1. nih.gov

Antiviral Activities of this compound Derivatives

Research has also explored the antiviral potential of this compound derivatives. Preliminary studies suggested that some derivatives exhibit antiviral properties against Hepatitis C virus (HCV) and SARS-CoV-2.

Specifically, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs have been identified as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). nih.gov One compound, 1 , was identified as a ZIKV inhibitor, which prompted further investigation into its scaffold. nih.gov Certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines have shown activity against human cytomegalovirus and herpes simplex type 1. nih.gov

Biological Activities of 7h Pyrrolo 3,4 D Pyrimidine Derivatives in Research

Potential as Non-nucleoside HCV Inhibitors

The hepatitis C virus (HCV) represents a significant global health challenge, necessitating the development of effective antiviral therapies. A key target for antiviral drug discovery is the HCV NS5B polymerase, an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. Non-nucleoside inhibitors (NNIs) of NS5B are of particular interest as they bind to allosteric sites on the enzyme, away from the active site, thereby inducing a conformational change that inhibits its activity. This mechanism avoids direct competition with nucleoside triphosphates and can offer a distinct resistance profile.

Within this context, derivatives of the 7H-pyrrolo[3,4-d]pyrimidine scaffold have been investigated for their potential as non-nucleoside HCV inhibitors. Specifically, a series of 1-methyl-4-phenyl-6-substituted-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-diones were synthesized and evaluated for their anti-HCV activity. benthamdirect.comingentaconnect.com The evaluation was conducted using a HuH-7-derived OR6 assay system, which employs a Renilla luciferase reporter to measure HCV RNA replication. benthamdirect.com

The research findings indicated that the nature of the substituent at the 6-position of the pyrrolo[3,4-d]pyrimidine-2,5-dione core plays a crucial role in the observed anti-HCV activity. Biological screening of the synthesized compounds revealed that while most derivatives exhibited some level of activity, there were clear structure-activity relationships. benthamdirect.com

Compound 9a , which features a benzyl (B1604629) group at the 6-position, demonstrated the most promising activity in the series, with a half-maximal effective concentration (EC50) of 28 μM, categorizing it as having moderate anti-HCV activity. benthamdirect.comingentaconnect.com In contrast, other derivatives with different substitutions at the same position, such as compounds 9c (6-(2-phenylethyl)), 9e (6-((E)-cinnamyl)), and 9h (6-(2-(1H-indol-3-yl)ethyl)), showed only weak activity. benthamdirect.comingentaconnect.com This suggests that the size, shape, and electronic properties of the substituent at the 6-position are important determinants for effective inhibition of HCV replication by this class of compounds.

The synthesis of these target derivatives was achieved through a multi-step process involving a nucleophilic substitution followed by a cyclocondensation reaction of a 6-bromomethyl dihydropyrimidine (B8664642) derivative with an appropriate primary amine. benthamdirect.comingentaconnect.com The characterization and confirmation of the structures of these novel compounds were carried out using various spectral and analytical techniques. researchgate.net

While the this compound scaffold shows promise, it is important to note that other related heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, have also been explored as potential HCV NS5B polymerase inhibitors. nih.govacs.org However, the specific focus on the 1-methyl-4-phenyl-6-substituted-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione series provides valuable insights into the potential of this particular chemical framework for the development of novel anti-HCV agents.

Table 1: Anti-HCV Activity of 1-methyl-4-phenyl-6-substituted-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Derivatives

Compound6-SubstituentAnti-HCV Activity (EC50 in μM)Activity Level
9a Benzyl28Moderate
9c 2-Phenylethyl-Weak
9e (E)-Cinnamyl-Weak
9h 2-(1H-indol-3-yl)ethyl-Weak

Data sourced from Mostafa et al., 2016. benthamdirect.comingentaconnect.com EC50 values for weakly active compounds were not specified in the source material.

Computational and in Silico Studies of 7h Pyrrolo 3,4 D Pyrimidine Derivatives

Molecular Docking Investigations of 7H-Pyrrolo[3,4-d]pyrimidine Derivatives

Molecular docking is a computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org In the study of this compound derivatives, docking studies have been employed to elucidate the binding modes of these compounds within the active sites of cyclooxygenase (COX) enzymes, COX-1 and COX-2. rsc.orgsemanticscholar.org These enzymes are key targets in the development of anti-inflammatory drugs. rsc.org

A study involving a series of novel spiro pyrrolo[3,4-d]pyrimidine derivatives investigated their inhibitory activity against both COX-1 and COX-2. rsc.orgsemanticscholar.org The results revealed that all the tested compounds demonstrated significant anti-inflammatory activity by inhibiting both enzymes. rsc.org Notably, compounds 11 and 6 were identified as the most potent and selective inhibitors of COX-2, with selectivity indices of 175 and 129.21, respectively. rsc.orgsemanticscholar.org This was significantly higher than the reference drug, celecoxib (B62257), which had a selectivity index of 31.52. rsc.orgsemanticscholar.org

Furthermore, compound 14 emerged as a particularly promising anti-inflammatory agent, exhibiting a potent IC50 value of 6.00, compared to celecoxib's IC50 of 14.50. rsc.orgrsc.org The promising results from these in silico studies provide a basis for further optimization of these newly designed and synthesized compounds. rsc.orgrsc.org

Table 1: COX-1/COX-2 Inhibitory Activities of Selected Spiro Pyrrolo[3,4-d]pyrimidine Derivatives

Compound COX-1 IC50 (μM) COX-2 IC50 (μM) Selectivity Index (COX-1/COX-2)
6 >100 0.77 129.21
11 >100 0.57 175.00
14 10.25 6.00 1.71
Celecoxib (Reference) 1.58 0.05 31.52

Data sourced from a study on novel spiro pyrrolo[3,4-d]pyrimidine derivatives. rsc.orgsemanticscholar.org

Computational Modeling for Pharmacological Evaluation of this compound Derivatives

Computational modeling extends beyond molecular docking to encompass a broader range of in silico techniques for evaluating the pharmacological properties of drug candidates. rsc.org For this compound derivatives, computational approaches have been pivotal in their initial design and subsequent evaluation. semanticscholar.org

The development of a new family of functionalized spiro pyrrolo[3,4-d]pyrimidines was guided by computational insights into their potential biological activity. rsc.orgsemanticscholar.org These compounds were synthesized through a one-pot condensation reaction, and their anti-inflammatory and antioxidant activities were assessed. rsc.org The synthesized spiro compounds demonstrated notable characteristics owing to their interesting conformations and structural impacts on biological systems. rsc.orgsemanticscholar.org

In addition to their anti-inflammatory properties, these compounds were also evaluated for their antioxidant potential. rsc.org The findings from these studies are considered promising for the field of medicinal chemistry, suggesting that with further optimization, these newly designed and synthesized compounds could lead to superior antioxidant lead compounds in the future. rsc.org

Emerging Research Frontiers in 7h Pyrrolo 3,4 D Pyrimidine Chemistry

Design and Discovery of Novel Lead Compounds from the 7H-Pyrrolo[3,4-d]pyrimidine Scaffold

The design of new therapeutic agents often begins with a promising chemical scaffold that can be systematically modified. The this compound framework has been the subject of rational drug design strategies, leading to the discovery of novel compounds with significant biological activity.

One major area of investigation involves the development of inhibitors for Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical protein in the DNA damage response (DDR) pathway and a key target in cancer therapy. nih.gov Through structure-based drug design, a series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives were synthesized and identified as a new class of ATR inhibitors. nih.gov Among these, compound 5g demonstrated particularly high potency, inhibiting the ATR kinase with an IC50 value of 0.007 μM. nih.gov This compound also showed effective anti-tumor activity in vitro and was able to significantly reduce the phosphorylation of ATR and its downstream targets. nih.gov The discovery of this potent lead compound highlights the potential of this scaffold for developing new cancer therapeutics. nih.gov

Another innovative approach has been the synthesis of spiro-functionalized pyrrolo[3,4-d]pyrimidines. rsc.org A new family of these compounds was prepared through a one-pot condensation reaction. rsc.orgresearchgate.net These derivatives were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation. Several of the synthesized spiro compounds exhibited significant anti-inflammatory activity and were found to inhibit both COX-1 and COX-2 enzymes. rsc.orgresearchgate.net Notably, compounds 11 and 6 were identified as the most powerful and selective COX-2 inhibitors in the series, with selectivity indices of 175 and 129.21, respectively, far exceeding that of the reference drug celecoxib (B62257). rsc.org Another candidate, compound 14 , showed very promising anti-inflammatory activity. researchgate.net

Q & A

Q. What are the common synthetic routes for 7H-pyrrolo[3,4-d]pyrimidine derivatives?

The synthesis typically involves coupling reactions with substituted boronic acids or halides under transition metal catalysis. For example, 4,7-disubstituted derivatives are synthesized via Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 4- and 7-positions . Purification methods include cocrystallization with agents like 3,5-dimethylpyrazole to improve yield and purity, as demonstrated in JAK inhibitor production . Key intermediates, such as 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, serve as scaffolds for further functionalization .

Q. How does the substitution pattern at positions 4 and 7 influence the biological activity of these compounds?

Substitutions at the 4- and 7-positions are critical for target engagement. For antiviral activity against Zika virus (ZIKV), 4-chloro and 7-aryl groups enhance potency by improving binding to viral replication machinery . In FAK inhibitors, a 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy) group optimizes hinge-region binding, while C4 modifications (e.g., ethyl or cyclopropyl) fine-tune selectivity . Systematic substituent screening at these positions, guided by X-ray crystallography or molecular docking, is essential for activity optimization .

Q. What in vitro assays are used to evaluate the antiparasitic activity of this compound derivatives?

Antiparasitic activity against Trypanosoma cruzi and Leishmania infantum is assessed using resazurin-based viability assays in MRC-5 SV2 human fibroblasts and primary murine macrophages (PMM). Compounds are tested at concentrations up to 64 µM, with selectivity indices (SI) calculated as the ratio of host cell CC₅₀ to parasite IC₅₀ . For example, 4-chlorophenyl-substituted derivatives (e.g., compound 44) show IC₅₀ values of 0.32 µM against T. cruzi with minimal cytotoxicity (SI > 200) .

Advanced Research Questions

Q. What methodological approaches resolve synthetic challenges in introducing substituents at the 7-position of this compound scaffolds?

Steric hindrance at the 7-position often complicates direct functionalization. Strategies include:

  • Protecting group strategies : Temporarily blocking reactive sites (e.g., using benzyl or tert-butyldimethylsilyl groups) to enable regioselective coupling .
  • Alternative scaffolds : Switching to 1H-pyrazolo[3,4-d]pyrimidine cores, which allow easier substitution while retaining bioactivity, as seen in anti-ZIKV compound optimization .
  • Cocrystallization-driven purification : Isolating intermediates via cocrystals to bypass unstable intermediates, as applied in JAK inhibitor synthesis .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for selective kinase inhibition?

SAR studies focus on:

  • Hinge-binding motifs : The this compound core mimics ATP’s adenine binding, with C4 substituents (e.g., chloro, methyl) enhancing affinity for kinases like FAK or CHK1 .
  • Peripheral modifications : Para-substituted electron-withdrawing groups on aryl rings (e.g., 4-CF₃) improve potency against ZIKV by modulating electron density and solubility .
  • Metabolic stability : Introducing 3,5-dimethylpyrazole or cyclopropyl groups reduces CYP3A4-mediated metabolism, as shown in pharmacokinetic studies .

Q. What strategies are employed to address metabolic instability in this compound-based drug candidates?

  • In vitro microsomal assays : Compounds are incubated with mouse/human liver microsomes to identify metabolic hotspots. For example, compound 44 showed no degradation after 60 minutes, attributed to its 4-chlorophenyl group blocking oxidative metabolism .
  • Isosteric replacements : Replacing labile groups (e.g., methyl with trifluoromethyl) improves stability, as demonstrated in pyrazolo[3,4-d]pyrimidine analogs .
  • Prodrug approaches : Masking polar groups (e.g., phosphates) enhances bioavailability, as seen in tubercidin derivatives .

Q. How are conflicting data on 7-position substituent effects reconciled in antiparasitic applications?

While 7-substituents like 4-chlorophenyl enhance activity against T. cruzi, they often fail against L. infantum due to divergent target interactions . To resolve contradictions:

  • Parasite-specific assays : Validate hits in multiple strains and life-cycle stages.
  • Structural biology : Compare target binding pockets (e.g., T. cruzi purine transporters vs. L. infantum kinases) to rationalize substituent effects .
  • Hybrid analogs : Merge active substituents from different series (e.g., 7-deazapurine motifs) to balance activity .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .
  • Target Deconvolution : Use chemoproteomics or CRISPR-Cas9 screening to identify off-target effects, critical for kinase inhibitor development .
  • In Silico Tools : Molecular dynamics simulations predict binding modes and guide scaffold hopping, as applied in pyrazolo[3,4-d]pyrimidine design .

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